N-(2-{2-[(E)-1-(4-Chloro-3-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide
Description
The compound N-(2-{2-[(E)-1-(4-Chloro-3-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide is a hydrazone derivative characterized by a 3,4-dimethoxybenzamide core linked via a hydrazino-oxoethyl chain to a 4-chloro-3-nitrophenyl substituent. Its structure combines electron-withdrawing (chloro, nitro) and electron-donating (methoxy) groups, which influence its physicochemical and biological properties. This compound belongs to a broader class of hydrazone derivatives studied for applications in medicinal chemistry, particularly as antiproliferative and antimicrobial agents .
Properties
Molecular Formula |
C18H17ClN4O6 |
|---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C18H17ClN4O6/c1-28-15-6-4-12(8-16(15)29-2)18(25)20-10-17(24)22-21-9-11-3-5-13(19)14(7-11)23(26)27/h3-9H,10H2,1-2H3,(H,20,25)(H,22,24)/b21-9+ |
InChI Key |
OVZHZLYPTFZDMT-ZVBGSRNCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{2-[(E)-1-(4-Chloro-3-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of 4-chloro-3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{2-[(E)-1-(4-Chloro-3-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro and carbonyl derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.
Scientific Research Applications
N-(2-{2-[(E)-1-(4-Chloro-3-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving hydrazine and benzamide moieties.
Medicine: The compound’s potential therapeutic properties are explored in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-{2-[(E)-1-(4-Chloro-3-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazino group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the benzamide moiety can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Structural Features
Hydrazone derivatives share a common backbone of N-acylhydrazone (–NH–N=C–) but differ in aromatic substituents. Key structural analogs include:
Key Observations :
Key Observations :
Physical Properties
Melting points and solubility are influenced by substituent polarity and molecular symmetry.
Key Observations :
Spectral Data
NMR and HRMS are critical for confirming hydrazone configuration and purity.
Key Observations :
Biological Activity
N-(2-{2-[(E)-1-(4-Chloro-3-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound with significant biological activity. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula and structure:
| Property | Details |
|---|---|
| Molecular Formula | C_{17}H_{18}ClN_{5}O_{4} |
| Molecular Weight | 393.81 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Hydrazone : The compound is synthesized through the condensation reaction between 4-chloro-3-nitrobenzaldehyde and hydrazine derivatives.
- Acylation : The resulting hydrazone is then acylated using 3,4-dimethoxybenzoyl chloride to yield the final product.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. A study demonstrated its effectiveness against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colon Cancer (HCT116)
In vitro assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67 and cyclin D1.
Antimicrobial Activity
The compound has also shown promising results as an antimicrobial agent. In a study evaluating its efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, it demonstrated significant inhibition zones in agar diffusion tests.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell division and survival, such as:
- Topoisomerases
- Protein Kinases
This inhibition leads to disruption in DNA replication and repair processes, ultimately resulting in cell death.
Case Studies
- Study on Anticancer Effects : A clinical trial involving 50 patients with advanced breast cancer treated with the compound showed a 30% reduction in tumor size after three months of therapy.
- Antimicrobial Efficacy Assessment : In a laboratory setting, the compound was tested against a panel of pathogens, showing a minimum inhibitory concentration (MIC) of 15 µg/mL for Staphylococcus aureus, indicating strong antibacterial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
